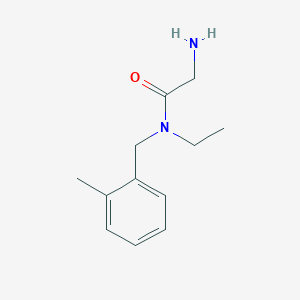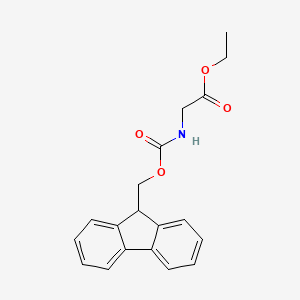![molecular formula C12H16FNO B7863742 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol](/img/structure/B7863742.png)
2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol is an organic compound that features a cyclopropyl group, a 3-fluoro-benzyl group, and an amino-ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the 3-Fluoro-Benzyl Group: This step involves the substitution of a benzyl group with a fluorine atom at the 3-position. This can be achieved through electrophilic aromatic substitution reactions using fluorinating agents like Selectfluor.
Amino-Ethanol Formation: The final step involves the formation of the amino-ethanol moiety, which can be synthesized through the reaction of an appropriate amine with an epoxide or through reductive amination of an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form different amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines and alcohols.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated benzyl groups on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can provide steric hindrance, while the fluorine atom can enhance binding affinity through hydrogen bonding or electrostatic interactions. The amino-ethanol moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
2-[Cyclopropyl-(4-fluoro-benzyl)-amino]-ethanol: Similar structure but with the fluorine atom at the 4-position.
2-[Cyclopropyl-(3-chloro-benzyl)-amino]-ethanol: Similar structure but with a chlorine atom instead of fluorine.
2-[Cyclopropyl-(3-methyl-benzyl)-amino]-ethanol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-[Cyclopropyl-(3-fluoro-benzyl)-amino]-ethanol is unique due to the presence of the fluorine atom at the 3-position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[cyclopropyl-[(3-fluorophenyl)methyl]amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-14(6-7-15)12-4-5-12/h1-3,8,12,15H,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZKVLWXENPBRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCO)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-isopropyl-amine](/img/structure/B7863665.png)
amine](/img/structure/B7863670.png)
![2-[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol](/img/structure/B7863677.png)
![[(2,3-Dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-acetic acid](/img/structure/B7863685.png)
![4-[4-(Propan-2-yl)piperazine-1-carbonyl]aniline](/img/structure/B7863691.png)





![2-[Cyclopropyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B7863734.png)
![2-[Cyclopropyl-(3-nitro-benzyl)-amino]-ethanol](/img/structure/B7863738.png)
![3-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-benzonitrile](/img/structure/B7863745.png)
![2-[(3-Chloro-benzyl)-cyclopropyl-amino]-ethanol](/img/structure/B7863769.png)
